molecular formula C9H14ClN3O2 B131462 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil CAS No. 34654-81-4

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Cat. No. B131462
CAS RN: 34654-81-4
M. Wt: 231.68 g/mol
InChI Key: RPYBDDBZRQGARJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dimethyluracil derivatives involves various chemical reactions. For instance, a scandium trifluoromethanesulfonate-catalyzed reaction of donor-acceptor cyclopropanes with 6-amino-1,3-dimethyluracil leads to the formation of 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones, which are nucleobase analogues with potential biological activity . Additionally, 6-amino-1,3-dimethyluracil can be used to synthesize a series of hetarylazoaminouracil dyes through coupling with diazotized heterocyclic amines . Furthermore, α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil have been synthesized using the Kabachnik–Fields reaction, which is a one-pot, three-component reaction .

Molecular Structure Analysis

The molecular structure of 6-amino-1,3-dimethyluracil derivatives is characterized by various spectroscopic techniques such as UV-Vis, FT-IR, 13C NMR, and 1H NMR . The crystal structure of 6-amino-1,3-dimethyluracil itself reveals an extensive two-dimensional hydrogen-bonding network in the solid state, which is crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

1,3-Dimethyluracil derivatives undergo a range of chemical reactions. For example, 6-amino-1,3-dimethyluracil reacts with electron-deficient olefins to give pyrido[2,3-d]pyrimidines and with DMAD or azodicarboxylates to yield pyrrolo[3,4-c]pyridines . Unusual reactions with aliphatic aldehydes have also been reported, leading to the formation of tetraoxopyrido[2,3-d][6,5-d']dipyrimidine and dialkyl-substituted dioxopyrido[2,3-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyluracil derivatives are influenced by their molecular structure. The solvatochromism of hetarylazoaminouracil dyes derived from 6-amino-1,3-dimethyluracil has been evaluated in various solvents, indicating the influence of solvent polarity on the absorption spectra . The antimicrobial activity of these dyes has also been assessed, showing potential biological applications . Additionally, α-Aminophosphonates bearing 6-amino-1,3-dimethyluracil exhibit promising antioxidant activity, which has been supported by molecular docking studies .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

6-Amino-1,3-dimethyluracil derivatives, closely related to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, have been extensively studied for their synthesis and characterization. For instance, Al-Adhami and Al-Majidi (2021) demonstrated the synthesis of various derivatives of 6-amino-1,3-dimethyluracil, including Schiff bases and heterocyclic rings, and evaluated their antioxidant and antimicrobial activities (Al-Adhami & Al-Majidi, 2021). Additionally, Norris and Shechter (1999) explored the reactions of 6-chloro-1,3-dimethyluracil with various electrophiles and olefins, emphasizing the versatility of these compounds in organic synthesis (Norris & Shechter, 1999).

Crystal Structure Analysis

The molecular structure and crystallographic analysis of 6-amino-1,3-dimethyluracil, a compound structurally similar to 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil, have been studied by Ferguson et al. (1993). Their work highlighted the extensive hydrogen-bonding network involving the amino and carbonyl groups in the solid state, providing insights into the structural properties of such compounds (Ferguson et al., 1993).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of derivatives of 6-amino-1,3-dimethyluracil. Al-Adhami and Al-Majidi (2021) synthesized Schiff base derivatives from 6-amino-1,3-dimethyluracil and assessed their antimicrobial and antioxidant activities, demonstrating potential applications in pharmaceutical research (Al-Adhami & Al-Majidi, 2021).

Applications in Drug Synthesis

The synthesis of cardiotonic agents starting from 6-amino-1,3-dimethyluracil has been explored by Heber et al. (1993), indicating the potential of these compounds in the development of new drugs with positive inotropic activity (Heber, Ravens, & Schulze, 1993).

Molecular Docking and In Vitro Studies

Nayab et al. (2020) conducted in silico molecular docking and in vitro antioxidant activity studies of novel α-aminophosphonates bearing 6-amino-1,3-dimethyl uracil. Their research demonstrated significant binding modes and promising antioxidant activity, hinting at the therapeutic potential of these compounds (Nayab et al., 2020).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Future Directions

As “6-[(3-Chloropropyl)amino]-1,3-dimethyluracil” is an important intermediate for synthesizing the antihypertensive drug urapidil , future research may focus on optimizing its synthesis process and exploring its potential applications in the pharmaceutical industry.

properties

IUPAC Name

6-(3-chloropropylamino)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYBDDBZRQGARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188213
Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

CAS RN

34654-81-4
Record name 6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
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Record name 6-((3-Chloropropyl)amino)-1,3-dimethyluracil
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Record name 6-[(3-chloropropyl)amino]-1,3-dimethyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Li, W Zhang, X Ma, P Wang, M Du - Applied Catalysis A: General, 2012 - Elsevier
A novel and efficient procedure has been developed for the preparation of Urapidil, (6-({3-4-(2-methoxyphenyl) piperazin-1-yl] propyl} amino)-1,3-dimethyl pyrimidine-2,4-(1H, 3H)-dione…
Number of citations: 7 www.sciencedirect.com

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